molecular formula C11H19NO4 B3104915 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid CAS No. 1507389-76-5

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid

Cat. No.: B3104915
CAS No.: 1507389-76-5
M. Wt: 229.27 g/mol
InChI Key: WHYRSTZRPZXWFG-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines . This suggests that the compound might interact with amines or other nitrogen-containing functional groups in biological systems.

Mode of Action

The compound, being a Boc-protected amino acid derivative, primarily acts as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , making it a reliable protecting group in various chemical reactions.

Biochemical Pathways

The boc group plays a crucial role in peptide synthesis, where it protects the amino group from unwanted reactions . This allows for selective bond formation and minimizes competing reactions with reactive functional groups .

Result of Action

The primary result of the compound’s action is the protection of amines during organic synthesis, allowing for selective reactions and the synthesis of complex molecules . The Boc group can be selectively removed under acidic conditions, revealing the previously protected amine group .

Action Environment

The action of “1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid” can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base . Furthermore, the removal of the Boc group typically requires acidic conditions . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH and solvent conditions of the environment.

Properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYRSTZRPZXWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507389-76-5
Record name 1-[(tert-butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid
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1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid
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1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid
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1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid
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1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid

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